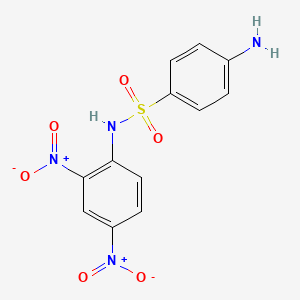![molecular formula C16H25NO B14676550 (3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one CAS No. 28945-63-3](/img/structure/B14676550.png)
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one is a bicyclic ketone derivative. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is a common scaffold in organic chemistry due to its rigidity and defined stereochemistry. The presence of the piperidin-1-ylmethylidene group adds to its complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the trimethyl groups: This step often involves alkylation reactions using appropriate alkyl halides.
Formation of the piperidin-1-ylmethylidene group: This can be done through a condensation reaction between a piperidine derivative and the bicyclic ketone.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Diels-Alder reactions followed by sequential alkylation and condensation steps. The reaction conditions would be optimized for yield and purity, often involving the use of catalysts and controlled temperatures.
化学反応の分析
Types of Reactions
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidin-1-ylmethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of neurodegenerative diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. For instance, it may act as an NMDA receptor antagonist, similar to other bicyclic compounds . This interaction can modulate neurotransmitter activity in the central nervous system, potentially offering therapeutic benefits in conditions like Alzheimer’s disease.
類似化合物との比較
Similar Compounds
Camphor: Another bicyclic ketone with a similar structure but different functional groups.
Norcamphor: A related compound with a simpler structure.
2-Norbornanone: Shares the bicyclo[2.2.1]heptane core but lacks the piperidin-1-ylmethylidene group.
Uniqueness
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one is unique due to its combination of the bicyclic core with the piperidin-1-ylmethylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
28945-63-3 |
|---|---|
分子式 |
C16H25NO |
分子量 |
247.38 g/mol |
IUPAC名 |
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C16H25NO/c1-15(2)13-7-8-16(15,3)14(18)12(13)11-17-9-5-4-6-10-17/h11,13H,4-10H2,1-3H3/b12-11- |
InChIキー |
CEZIPIPZKBOEKO-QXMHVHEDSA-N |
異性体SMILES |
CC1(C\2CCC1(C(=O)/C2=C\N3CCCCC3)C)C |
正規SMILES |
CC1(C2CCC1(C(=O)C2=CN3CCCCC3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






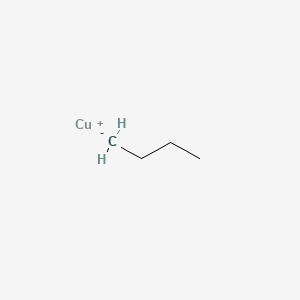
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)



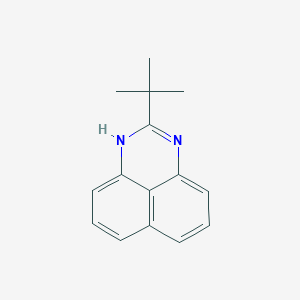
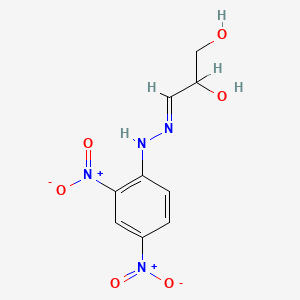
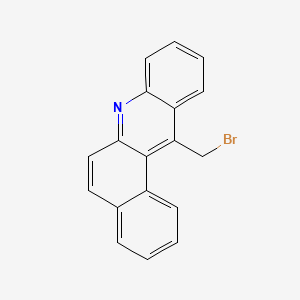
![1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676547.png)
